

Carboxy-EG6-hexadecanethiol: A Comprehensive Technical Guide to Synthesis and Purity

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Compound of Interest

Compound Name: Carboxy-EG6-hexadecanethiol

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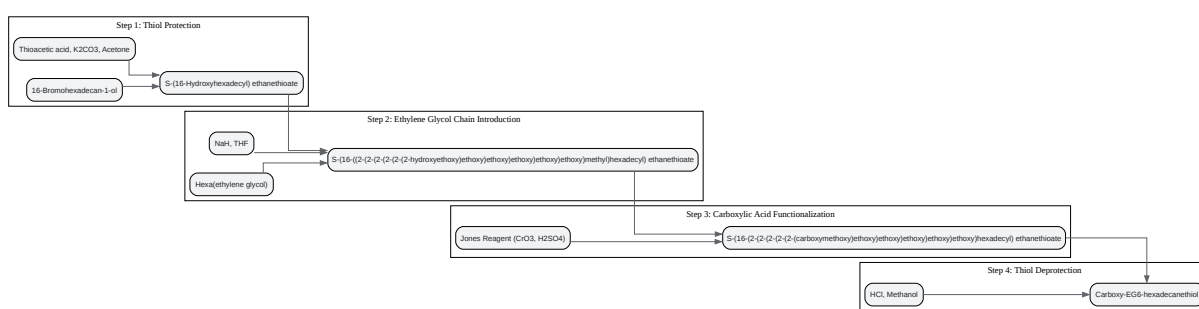
This in-depth technical guide provides a detailed overview of the synthesis and purity analysis of **Carboxy-EG6-hexadecanethiol**. This bifunctional molecule, featuring a terminal carboxylic acid and a thiol group separated by a hexa(ethylene glycol) (EG6) and a hexadecyl spacer, is a critical component in the development of self-assembled monolayers (SAMs) for various applications, including biosensors, drug delivery systems, and biocompatible coatings.

Synthesis of Carboxy-EG6-hexadecanethiol

The synthesis of **Carboxy-EG6-hexadecanethiol** can be achieved through a multi-step process. A plausible and efficient synthetic route involves the initial synthesis of a protected thiol-alkane, followed by coupling with a protected hexa(ethylene glycol) derivative, and subsequent deprotection and functionalization to yield the final carboxylic acid product.

A representative synthetic scheme is outlined below. This approach is adapted from methodologies reported for the synthesis of similar oligo(ethylene glycol)-terminated alkanethiols.^[1]

Synthesis Workflow



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Caption: Synthetic workflow for **Carboxy-EG6-hexadecanethiol**.

Experimental Protocols

Step 1: Synthesis of S-(16-Hydroxyhexadecyl) ethanethioate

- To a solution of 16-bromohexadecan-1-ol in acetone, add potassium carbonate (K_2CO_3) and thioacetic acid.
- Stir the reaction mixture at room temperature for 24 hours.
- Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield S-(16-hydroxyhexadecyl) ethanethioate as a white solid.

Step 2: Synthesis of S-(16-((2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)methyl)hexadecyl) ethanethioate

- To a solution of hexa(ethylene glycol) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture for 1 hour at room temperature.
- Add a solution of S-(16-hydroxyhexadecyl) ethanethioate in anhydrous THF to the reaction mixture.
- Stir the reaction at 60 °C for 48 hours.
- Cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer and purify the residue by column chromatography (eluent: dichloromethane/methanol) to obtain the product.

Step 3: Synthesis of S-(16-(2-(2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)hexadecyl) ethanethioate

- Dissolve the product from Step 2 in acetone.

- Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise.
- Stir the mixture at room temperature for 4 hours.
- Quench the reaction with isopropanol.
- Filter the mixture and concentrate the filtrate.
- Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the carboxylic acid-terminated protected thiol.

Step 4: Synthesis of **Carboxy-EG6-hexadecanethiol** (Thiol Deprotection)

- Dissolve the product from Step 3 in a mixture of methanol and concentrated hydrochloric acid.
- Stir the solution at room temperature for 12 hours under an inert atmosphere.
- Remove the solvent under reduced pressure.
- Purify the final product by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield **Carboxy-EG6-hexadecanethiol** as a colorless oil.

Purity Analysis

The purity of the synthesized **Carboxy-EG6-hexadecanethiol** is critical for its performance in downstream applications. A combination of analytical techniques should be employed for comprehensive characterization and purity assessment.

Quantitative Data Summary

Parameter	Method	Expected Result
Identity and Structure		
Molecular Weight	Mass Spectrometry (ESI-MS)	Calculated: 596.85 g/mol , Observed: [M-H] ⁻ at m/z 595.8
Proton NMR (¹ H NMR)	400 MHz, CDCl ₃	See Table 2 for expected chemical shifts
Carbon NMR (¹³ C NMR)	100 MHz, CDCl ₃	See Table 3 for expected chemical shifts
Purity		
Purity by HPLC	Reverse-Phase HPLC	>95%
Elemental Analysis	Combustion Analysis	C, 60.37%; H, 10.13%; O, 24.12%; S, 5.37% (Calculated)

Table 1: Summary of analytical data for **Carboxy-EG6-hexadecanethiol**.

Detailed Analytical Data

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for **Carboxy-EG6-hexadecanethiol**.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.15	s	2H	O-CH ₂ -COOH
~3.75 - 3.60	m	24H	O-CH ₂ -CH ₂ -O (EG6 chain)
~3.45	t	2H	CH ₂ -O (hexadecyl)
~2.52	q	2H	CH ₂ -SH
~1.65 - 1.55	m	4H	CH ₂ adjacent to O and SH
~1.40 - 1.20	m	24H	(CH ₂) ₁₂ (hexadecyl chain)
~1.33	t	1H	SH

Table 3: Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts for **Carboxy-EG6-hexadecanethiol**.

Chemical Shift (ppm)	Assignment
~172.5	COOH
~71.5 - 70.0	O-CH ₂ -CH ₂ -O (EG6 chain)
~69.0	O-CH ₂ -COOH
~34.0	CH ₂ -SH
~29.7 - 28.5	(CH ₂) ₁₄ (hexadecyl chain)
~24.7	CH ₂ -CH ₂ -SH

Applications in Research and Development

Carboxy-EG6-hexadecanethiol is extensively used to form SAMs on gold surfaces. The thiol group provides a strong anchor to the gold substrate, while the hydrophilic oligo(ethylene

glycol) chain reduces non-specific protein adsorption, and the terminal carboxylic acid allows for the covalent immobilization of biomolecules.[2]

Experimental Workflow: SAM Formation and Biofunctionalization



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Caption: Workflow for SAM formation and biofunctionalization.

This functionalized surface can be utilized in various applications, including:

- Biosensors: For the specific detection of proteins, nucleic acids, and other biomarkers.[3]
- Drug Delivery: As a coating for nanoparticles to improve their biocompatibility and target specific cells.[4][5]
- Medical Implants: To create anti-fouling surfaces that resist bacterial adhesion and bio-film formation.

The synthesis and rigorous purity analysis of **Carboxy-EG6-hexadecanethiol** are paramount to ensuring the reproducibility and reliability of these advanced applications. This guide provides the foundational knowledge for researchers and developers working with this versatile molecule.

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